molecular formula C26H20N4O2S B2451766 (2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 1261027-54-6

(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide

Cat. No.: B2451766
CAS No.: 1261027-54-6
M. Wt: 452.53
InChI Key: ORIUVNRTTMOJCF-PNHLSOANSA-N
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Description

(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H20N4O2S and its molecular weight is 452.53. The purity is usually 95%.
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Properties

IUPAC Name

2-benzylimino-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S/c1-17-8-7-12-20(14-17)25-29-30-26(33-25)28-23(31)21-15-19-11-5-6-13-22(19)32-24(21)27-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIUVNRTTMOJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide is a synthetic molecule that integrates a chromene structure with a thiadiazole moiety. This combination has been associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be broken down into distinct functional groups:

  • Chromene Backbone : Known for its potential in medicinal chemistry, particularly in anticancer applications.
  • Thiadiazole Ring : Associated with various biological activities such as antimicrobial and cytotoxic effects.
  • Carboxamide Group : Enhances solubility and may influence the compound's biological interactions.

Anticancer Activity

Research indicates that thiadiazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain thiadiazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .

CompoundStructure FeaturesIC50 (µM)Activity
Compound AThiadiazole + Chromene5.1Anticancer
Compound BThiadiazole only10.5Anticancer
Compound CChromene only20.0Anticancer

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound under study has been evaluated for its effectiveness against both bacterial and fungal strains. The presence of the thiadiazole ring contributes significantly to its activity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses considerable antimicrobial potential, making it a candidate for further investigation in pharmaceutical applications.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that compounds with similar structures may exhibit anti-inflammatory effects. This activity is often assessed through various assays measuring cytokine production and inflammatory markers in cell cultures.

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with a thiadiazole-chromene linkage exhibited enhanced cytotoxicity compared to their counterparts lacking this structural feature .
  • Antimicrobial Evaluation :
    In another study, the compound was tested against a panel of bacterial and fungal pathogens. The findings revealed that its efficacy was comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

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